molecular formula C18H16FN3O2S B2645508 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide CAS No. 1286703-47-6

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide

Cat. No.: B2645508
CAS No.: 1286703-47-6
M. Wt: 357.4
InChI Key: MXEWKVQWBXFSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a fluorophenyl group, and a methylthio-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using electrophilic aromatic substitution reactions.

    Attachment of the methylthio-substituted benzyl group: This can be accomplished through nucleophilic substitution reactions, where a suitable leaving group on the benzyl moiety is replaced by the oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving oxadiazole derivatives.

    Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the methylthio group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide
  • 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide

Uniqueness

2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(4-(methylthio)benzyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions with molecular targets.

Properties

IUPAC Name

2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-25-15-7-5-12(6-8-15)11-20-16(23)10-17-21-22-18(24-17)13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEWKVQWBXFSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.